molecular formula C12H11NO2 B2960689 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid CAS No. 1368896-60-9

1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2960689
CAS No.: 1368896-60-9
M. Wt: 201.225
InChI Key: UWIGTFNHRGPKSM-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid is a chemical compound that belongs to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds, and this particular compound features a cyclopropane ring attached to the 3-position of the indole nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid can be synthesized through various synthetic routes. One common method involves the cyclization of indole-3-carboxylic acid with a suitable dihalocyclopropane derivative under acidic conditions. Another approach is the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the cyclopropane ring.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

  • Substitution: Substitution reactions can introduce different substituents on the indole or cyclopropane ring.

Common Reagents and Conditions:

  • Oxidation reactions often use oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions typically require nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various indole derivatives, cyclopropane derivatives, and other functionalized compounds that can be further modified for specific applications.

Scientific Research Applications

1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: Indole derivatives are known for their biological activities, and this compound can be studied for its potential effects on biological systems.

  • Medicine: The compound has been investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

  • Industry: It can be used in the development of new materials and chemicals with specific properties.

Comparison with Similar Compounds

1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid is similar to other indole derivatives, such as indole-3-carboxylic acid and various substituted indoles. its unique cyclopropane ring structure sets it apart and may confer distinct chemical and biological properties. Other similar compounds include:

  • Indole-3-carboxylic acid

  • 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid

  • Various substituted indoles

Properties

IUPAC Name

1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11(15)12(5-6-12)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIGTFNHRGPKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368896-60-9
Record name 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid
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